4-Trimethylsilylaniline

Brønsted basicity pKa Hammett analysis

4-Trimethylsilylaniline (4-TMS-aniline, CAS 17889-23-5) is a para-substituted aniline derivative in which a trimethylsilyl (–SiMe₃) group occupies the 4-position of the aromatic ring. With molecular formula C₉H₁₅NSi and a molecular weight of 165.31 g·mol⁻¹, it belongs to the class of aryltrimethylsilanes that serve as versatile intermediates in organic synthesis, pharmaceutical research, and advanced materials development.

Molecular Formula C9H15NSi
Molecular Weight 165.31 g/mol
CAS No. 17889-23-5
Cat. No. B100320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trimethylsilylaniline
CAS17889-23-5
Molecular FormulaC9H15NSi
Molecular Weight165.31 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=C(C=C1)N
InChIInChI=1S/C9H15NSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3
InChIKeyXZBZOTJKKCXYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Trimethylsilylaniline (CAS 17889-23-5) — What Procurement Scientists Need to Know About This C-Silylated Aniline Building Block


4-Trimethylsilylaniline (4-TMS-aniline, CAS 17889-23-5) is a para-substituted aniline derivative in which a trimethylsilyl (–SiMe₃) group occupies the 4-position of the aromatic ring [1]. With molecular formula C₉H₁₅NSi and a molecular weight of 165.31 g·mol⁻¹, it belongs to the class of aryltrimethylsilanes that serve as versatile intermediates in organic synthesis, pharmaceutical research, and advanced materials development . Unlike its N-silylated regioisomer (N-trimethylsilylaniline, CAS 3768-55-6) or its carbon analog (p-tert-butylaniline), 4-TMS-aniline places the silicon atom directly on the aromatic ring, conferring a distinct electronic profile characterized by a Hammett σₚ constant of approximately −0.04 to −0.07 and measurable electron-withdrawing character in the presence of strong electron-donating substituents [1].

Why 4-Trimethylsilylaniline Cannot Be Swapped with p-tert-Butylaniline or N-Trimethylsilylaniline in Synthetic Protocols


Compounds within the silylaniline family are not interchangeable. The site of silyl attachment—ring-carbon (C–Si) versus nitrogen (N–Si)—dictates fundamentally different reactivity profiles: C-silylated 4-TMS-aniline engages in electrophilic aromatic ipso-substitution and transition-metal-catalyzed C–Si activation, whereas its N-silylated isomer undergoes facile hydrolysis and serves primarily as a transient amine protecting group [1]. When compared to its carbon analogue p-tert-butylaniline, the trimethylsilyl group imparts a measurably different electronic influence. The p-Me₃Si substituent lowers the pKa of the anilinium ion to 4.36 (vs. aniline at 4.62), reflecting an electron-withdrawing effect under conjugate acid conditions that the purely inductively donating p-tert-butyl group cannot replicate [1]. Furthermore, the HOMO of p-trimethylsilyl-N,N-dimethylaniline is stabilized by 0.12 eV relative to N,N-dimethylaniline, whereas the p-tert-butyl analog produces no such stabilization [2]. These electronic differences translate into divergent outcomes in cross-coupling, electrophilic substitution, and redox-mediated transformations, making blind substitution scientifically unsound.

Evidence-Based Differentiation of 4-Trimethylsilylaniline (CAS 17889-23-5): Quantitative Head-to-Head Comparisons Against Structural Analogs


Weaker Brønsted Basicity: pKa of 4-Trimethylsilylanilinium Ion vs. Anilinium Ion in Water

The p-Me₃Si substituent lowers the aqueous pKa of the anilinium conjugate acid relative to unsubstituted aniline. Benkeser and Krysiak determined the ionization constants of substituted anilinium ions in water at 25 °C by potentiometric titration: p-trimethylsilylanilinium ion exhibits a pKa of 4.36, compared to 4.62 for anilinium ion itself [1]. This ΔpKa of −0.26 units corresponds to a Ka ratio of approximately 1.8, meaning the p-TMS derivative is roughly 1.8-fold more acidic (a weaker conjugate base) than unsubstituted aniline. The m-Me₃Si isomer, in contrast, shows a pKa of 4.64—nearly identical to aniline—demonstrating that the electronic effect is strongly position-dependent [1].

Brønsted basicity pKa Hammett analysis electron-withdrawing substituent effect

HOMO Stabilization Energy: p-Trimethylsilyl vs. p-Trimethylgermyl and Unsubstituted N,N-Dimethylaniline

Drews determined the highest-filled molecular orbital energies for a series of Group IV substituted N,N-dimethylanilines by correlating half-peak oxidation potentials with photoelectron ionization energies. The HOMO of p-trimethylsilyl-N,N-dimethylaniline is stabilized by 0.12 eV relative to N,N-dimethylaniline (unsubstituted), while the p-trimethylgermyl analog is stabilized by only 0.06 eV [1]. This 2:1 ratio in stabilization energy between Si and Ge substituents demonstrates that the trimethylsilyl group is a significantly stronger electron-withdrawing substituent in the ground state than its germanium congener. CNDO/2 calculations further indicated that this stabilization arises from σ–π interaction involving silicon p-orbitals rather than d-orbital participation [1].

HOMO stabilization photoelectron spectroscopy charge-transfer complexes Group IV substituent effects

Radical Cation Stability Ranking by Cyclic Voltammetry: p-TMS-aniline vs. p-tert-Butyl, m-TMS, and p-Trimethylgermyl Analogs

Drews and Jones determined the relative stabilities of the radical cations of several Group IV substituted N,N-dimethylanilines by cyclic voltammetry. The stability order was established as: p-tert-butyl- > m-trimethylsilyl- > p-trimethylsilyl- > p-trimethylgermyl-N,N-dimethylaniline radical cation [1]. This ranking places 4-TMS-aniline's radical cation intermediate in stability between the meta-silyl isomer and the germanium analog, establishing a clear, experimentally verified hierarchy. Critically, the order of radical cation stability parallels the order of stability toward protodemetalation (protodesilylation/protodegermylation), providing a unified reactivity framework for both redox and electrophilic cleavage pathways [1].

cyclic voltammetry radical cation stability protodesilylation redox properties

Accelerated Protodesilylation Kinetics: p-Dimethylaminophenyltrimethylsilane Reactivity Relative to Phenyltrimethylsilane

Eaborn and co-workers quantified the dramatic activating effect of a para-amino substituent on the rate of protodesilylation of aryltrimethylsilanes. Under identical conditions (aqueous-methanolic perchloric acid at 51.2 °C), p-dimethylaminophenyltrimethylsilane—the N,N-dimethyl derivative of 4-TMS-aniline—is at least 430 times as reactive as mesityltrimethylsilane (2,4,6-trimethylphenyltrimethylsilane) and more than 2.3 × 10⁴ times as reactive as phenyltrimethylsilane itself [1]. Maximum cleavage rates are observed at approximately 0.1 M added perchloric acid, with k = 1.16 × 10² min⁻¹, representing an extraordinarily activated aryl–Si bond cleavage [1].

protodesilylation electrophilic cleavage aryltrimethylsilane reactivity perchloric acid cleavage

C–Si vs. C–H Activation Selectivity in Palladium-Catalyzed Cross-Coupling: DFT Evidence for Accelerated C–Si Cleavage with Anilide Directing Groups

DFT studies by Ariafard and co-workers demonstrated that in palladium-catalyzed cross-coupling reactions, aryltrimethylsilanes bearing an amide or anilide directing group react faster via C–Si bond cleavage than via the competing C–H activation pathway [1]. This mechanistic preference, confirmed computationally at the DFT level, means that 4-TMS-aniline—which can be readily converted to its anilide derivative—can serve as an electrophilic coupling partner with regiochemistry precisely defined by the site of silyl substitution. The C–Si activation mechanism proceeds through a cascade of silyl intermediates distinct from the concerted metalation–deprotonation pathway of C–H activation, and the amide directing group stabilizes palladacyclic intermediates without directly activating the silicon center [1]. This contrasts with carbon-based analogs (e.g., p-tert-butylaniline), which cannot engage in C–Si activation chemistry.

palladium catalysis C–Si activation cross-coupling DFT mechanism regioselectivity

Where 4-Trimethylsilylaniline (CAS 17889-23-5) Delivers Measurable Advantage: Evidence-Linked Application Scenarios for Procurement Decision-Making


Synthesis of Regioselectively Functionalized Aromatic Diamines via Ipso-Substitution Chemistry

The trimethylsilyl group in 4-TMS-aniline serves as a traceless directing and activating group for electrophilic aromatic ipso-substitution. Bromination, nitration, and acetylation reactions on the N-acetyl derivative (p-trimethylsilylacetanilide) proceed with replacement of the SiMe₃ group by the incoming electrophile, affording para-substituted acetanilides in defined regiochemistry [1]. This ipso-substitution pathway is not accessible with carbon-based analogs such as p-tert-butylaniline, where the tert-butyl group is not susceptible to electrophilic displacement. The quantitative protodesilylation rate (k ≈ 1.16 × 10² min⁻¹ at 0.1 M HClO₄, 430× faster than mesityltrimethylsilane) further enables mild, selective Si–C cleavage in the presence of sensitive functionality [2]. Industrial-scale syntheses of aromatic diamines via trimethylsilyl-protected aniline intermediates have been demonstrated, leveraging the orthogonal reactivity of the C–Si bond for stepwise functionalization [3].

Palladium-Catalyzed Cross-Coupling with C–Si Electrophilic Activation

4-TMS-aniline derivatives participate as electrophilic components in palladium-catalyzed Suzuki, Heck, and Sonogashira-type cross-coupling reactions, where the C–Si bond is activated preferentially over competing C–H bonds when an anilide directing group is employed [1]. DFT calculations confirm that C–Si cleavage proceeds through a cascade of silyl intermediates with lower energy barriers than the corresponding C–H activation pathway [1]. The site of silyl substitution defines the coupling regiochemistry with complete fidelity, enabling the construction of para-functionalized biaryl amines—a motif prevalent in pharmaceutical agents and organic electronic materials. This regiochemical control is not achievable with unsubstituted aniline or p-tert-butylaniline, where C–H activation may occur at multiple positions.

Hole-Transport Material Building Block for OLED and Organic Electronic Applications

The electron-withdrawing character of the p-trimethylsilyl group, evidenced by a 0.12 eV HOMO stabilization relative to unsubstituted N,N-dimethylaniline [1], modulates the ionization potential and redox properties of triarylamine-based hole-transport materials. Silylated triarylamines have been employed as anode-linked self-assembled monolayers in OLED devices, where the silyl group facilitates covalent attachment to ITO surfaces while the triarylamine core maintains hole-transport functionality [2]. The intermediate radical cation stability of p-TMS-substituted anilines—more stable than p-trimethylgermyl but less stable than p-tert-butyl derivatives [3]—provides a tunable parameter for optimizing charge injection and device lifetime in electroluminescent applications.

Orthogonal Protecting Group Strategy in Multi-Step Pharmaceutical Intermediate Synthesis

In complex molecule synthesis, 4-TMS-aniline can be employed as a protected aniline equivalent where the C–Si bond remains intact under conditions that cleave N-silyl or O-silyl protecting groups. The pKa difference between 4-TMS-anilinium (4.36) and anilinium (4.62) [1] translates to differential protonation behavior during aqueous workup, facilitating purification by acid–base extraction. The TMS group can be removed orthogonally via fluoride-mediated desilylation (e.g., TBAF in THF) or acid-catalyzed protodesilylation under the mild conditions quantified above (0.1 M HClO₄, 51.2 °C) [2], without affecting acid-sensitive functional groups. This orthogonal reactivity profile makes 4-TMS-aniline a strategically superior choice over N-TMS-aniline (which undergoes spontaneous hydrolysis) or p-tert-butylaniline (which lacks a cleavable C–Si bond) in multi-step synthetic routes to pharmaceutical intermediates.

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